molecular formula C18H22N4O2 B2600482 N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide CAS No. 2380083-89-4

N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide

Cat. No. B2600482
CAS RN: 2380083-89-4
M. Wt: 326.4
InChI Key: UTLOCRUKGKUHPG-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. MPP is a piperidine derivative that has been synthesized through a novel method, and its unique structure makes it an interesting candidate for further study.

Mechanism Of Action

N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide can increase the levels of these neurotransmitters in the brain, leading to a range of physiological effects.
Biochemical and Physiological Effects:
N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to improved mood and cognitive function. N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide has also been shown to have anti-inflammatory and antioxidant effects, which may make it useful in the treatment of diseases such as Parkinson's and Alzheimer's.

Advantages And Limitations For Lab Experiments

One advantage of N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide is its unique structure, which makes it an interesting candidate for further study. Its mechanism of action, as an inhibitor of MAO, makes it a potential lead compound for the development of new drugs. However, one limitation of N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide is its limited availability and high cost, which may make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for the study of N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide. One potential area of research is the development of new drugs based on the structure of N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide. Another area of research is the study of N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide in the treatment of diseases such as cancer, Alzheimer's, and Parkinson's. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide, and to determine its potential as a therapeutic agent.

Synthesis Methods

N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide was synthesized through a multistep process that involved the reaction of 4-methylbenzaldehyde with 2-chloropyrimidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involved the reaction of the resulting compound with piperidine-1-carboxylic acid, followed by the protection of the amine group with a tert-butyloxycarbonyl (Boc) group. The Boc group was then removed using trifluoroacetic acid, resulting in the final product, N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide.

Scientific Research Applications

N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide has shown potential as a lead compound for the development of new drugs. Its unique structure and mechanism of action make it an interesting candidate for further study. N-(4-Methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide has been shown to have activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(4-methylphenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-14-5-7-16(8-6-14)21-18(23)22-11-2-4-15(12-22)13-24-17-19-9-3-10-20-17/h3,5-10,15H,2,4,11-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLOCRUKGKUHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCCC(C2)COC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide

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